molecular formula C13H16O4 B12623832 Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate CAS No. 921882-83-9

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate

Cat. No.: B12623832
CAS No.: 921882-83-9
M. Wt: 236.26 g/mol
InChI Key: KGHSYIFOMIZURX-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydroxybenzoate derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxybenzoate derivatives.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

  • Ethyl 2,4-dihydroxy-6-methylbenzoate
  • Methyl 2,4-dihydroxy-6-methylbenzoate
  • Ethyl orsellinate

Comparison: Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

921882-83-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-6-(2-methylprop-1-enyl)benzoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(16)12-9(5-8(2)3)6-10(14)7-11(12)15/h5-7,14-15H,4H2,1-3H3

InChI Key

KGHSYIFOMIZURX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=C(C)C

Origin of Product

United States

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